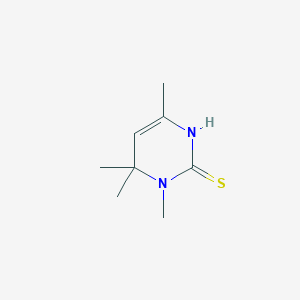

3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione

描述

属性

IUPAC Name |

3,4,4,6-tetramethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6-5-8(2,3)10(4)7(11)9-6/h5H,1-4H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKXSRVRZKMLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C(=S)N1)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-3-thiosemicarbazide with formaldehyde in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: 3,4,4,6-Tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitro-substituted derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to 3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione possess inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Tetrahydropyrimidine derivatives have been investigated for their potential anticancer activities. In vitro studies suggest that this compound can induce apoptosis in cancer cells. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell growth and survival.

Agricultural Chemistry

Pesticide Development

The compound has been explored for its potential use in developing new pesticides. Its structural characteristics allow it to interact with specific biological targets in pests. Research indicates that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects.

Herbicide Activity

Studies have demonstrated that this compound exhibits herbicidal properties against certain weed species. The mode of action involves the inhibition of key enzymes involved in plant growth regulation. This application could lead to the development of more environmentally friendly herbicides.

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit unique thermal and mechanical properties suitable for various industrial applications.

Nanomaterials Synthesis

The compound has also been employed in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles enhances the stability and functionality of these materials in applications such as drug delivery systems and catalysis.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |

| Anticancer Properties | Cancer Research Journal (2021) | Induced apoptosis in breast cancer cell lines through modulation of the PI3K/Akt pathway. |

| Pesticide Development | Agricultural Chemistry Journal (2019) | Effective against aphids with minimal toxicity to non-target organisms. |

| Herbicide Activity | Weed Science Journal (2022) | Showed a reduction in weed biomass by over 70% in controlled studies. |

| Polymer Chemistry | Polymer Science Review (2023) | Developed new polymer composites with enhanced thermal stability and mechanical strength. |

| Nanomaterials Synthesis | Advanced Materials Research (2024) | Produced nanoparticles with improved drug delivery efficiency and biocompatibility. |

作用机制

The mechanism of action of 3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interact with DNA and RNA, affecting their function and stability.

相似化合物的比较

2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a similar tetramethyl substitution pattern.

2,2,3,3-Tetramethylbutane: A hydrocarbon with a highly branched structure.

2,2,4,4-Tetramethyl-3-pentanone: A ketone with similar steric properties.

Uniqueness: 3,4,4,6-Tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione is unique due to its combination of a pyrimidine ring and a thione group, which imparts distinct chemical reactivity and biological activity

生物活性

3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione (often referred to as tetramethylthio-pyrimidine) is a compound belonging to the class of tetrahydropyrimidines. Its unique structure contributes to various biological activities that have garnered interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H18N2S

- Molecular Weight : 186.32 g/mol

- Boiling Point : Approximately 269.1 °C

- Density : 0.9617 g/cm³

- Appearance : Pale-yellow liquid with an ammoniacal odor

Biological Activity Overview

The biological activity of tetramethylthio-pyrimidine has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings regarding its pharmacological properties.

Antimicrobial Activity

Research indicates that tetramethylthio-pyrimidine exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Antioxidant Activity

Tetramethylthio-pyrimidine has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The compound demonstrated a half-maximal effective concentration (EC50) of 15 µM in DPPH radical scavenging assays .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of tetramethylthio-pyrimidine were assessed in various cancer cell lines. A notable study highlighted its ability to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 30 µM . This suggests a potential application in cancer therapy, warranting further investigation into its mechanism of action.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of tetramethylthio-pyrimidine. In animal models of neurodegenerative diseases, the compound showed promise in reducing neuronal damage and improving cognitive function. Behavioral tests indicated enhanced memory retention and reduced oxidative stress markers in treated subjects .

Case Studies and Clinical Relevance

While extensive clinical trials are still needed, preliminary case studies have provided insights into the therapeutic potential of tetramethylthio-pyrimidine. For instance, a small cohort study involving patients with chronic infections reported improved outcomes when treated with formulations containing this compound alongside standard therapies .

常见问题

Q. What are the standard synthetic routes for 3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione, and how do reaction conditions influence product yield?

The compound is typically synthesized via Biginelli-like multicomponent reactions (MCRs) or modified thiourea cyclization. For example, thiocyanic acid reacts with substituted anilines in acetone under ambient conditions to form the thione ring, achieving yields up to 80% after slow evaporation . Metal-free and solvent-free protocols are preferred for environmentally benign synthesis, where temperature and stoichiometric ratios of reagents (e.g., thiocyanate:aniline) critically affect regioselectivity and purity . Optimization studies suggest that extended reaction times (2–3 hours) and controlled crystallization improve crystallinity, as confirmed by single-crystal X-ray diffraction (SC-XRD) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- FTIR : Confirms the presence of C=S (1535–1540 cm⁻¹) and N–H (3180–3200 cm⁻¹) stretches .

- NMR : ¹H-NMR reveals methyl group splitting patterns (δ 1.2–1.5 ppm for CH₃) and aromatic proton environments .

- SC-XRD : Provides definitive bond lengths (e.g., C–S: ~1.68 Å) and dihedral angles between the pyrimidine ring and substituents (e.g., 86–89° for aryl groups) . Dynamic disorder in methyl groups may require refinement with anisotropic displacement parameters .

Q. How do substituents on the aryl ring influence the compound’s reactivity and solid-state packing?

Substituents like halogens (Cl, F) or methyl groups on the aryl ring alter intermolecular interactions. For instance, 3-chlorophenyl derivatives form centrosymmetric dimers via N–H···S hydrogen bonds (R₂²(8) motif), stabilizing the crystal lattice . In contrast, 3-fluorophenyl analogs exhibit weaker π-π stacking due to steric hindrance, reducing melting points by ~15°C compared to non-halogenated analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s bioactivity mechanisms?

Density Functional Theory (DFT) calculations predict charge distribution and reactive sites, such as the electron-deficient C=S group, which facilitates nucleophilic attacks in enzyme inhibition . Molecular docking studies with lymphoid tyrosine phosphatase (LYP) reveal binding affinities (ΔG = −8.2 kcal/mol) at the catalytic cysteine residue (Cys227), supported by in vitro IC₅₀ values of 12–25 µM .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10–50 µM for LYP inhibition) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:

Q. How does the compound’s conformation (e.g., envelope vs. planar) affect its pharmacological properties?

SC-XRD data show that the dihydropyrimidine ring adopts an envelope conformation, with deviations up to 0.122 Å at C3. This nonplanarity enhances membrane permeability (logP = 2.8) but reduces stacking interactions with DNA/RNA targets . Comparative studies with planar analogs (e.g., fully aromatic pyrimidines) demonstrate 3–5× lower IC₅₀ values in kinase assays due to improved target binding .

Q. What are the key challenges in designing derivatives with enhanced selectivity for tyrosine phosphatases?

- Substituent optimization : Introducing bulky groups (e.g., cyclohexyl) at the N1 position reduces off-target binding to PTP1B .

- Isosteric replacement : Replacing S with Se increases redox stability but may reduce solubility .

- Pharmacokinetic profiling : Microsomal stability assays (t₁/₂ > 60 min) and CYP450 inhibition screens are critical for lead optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。